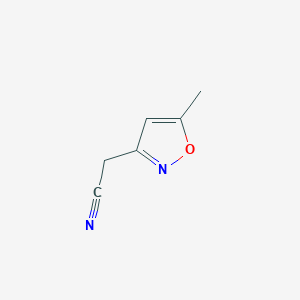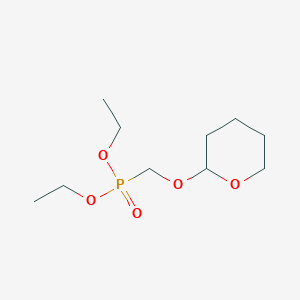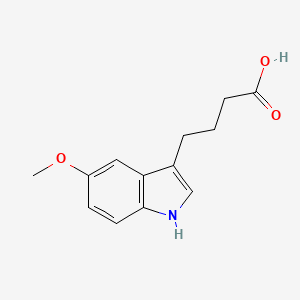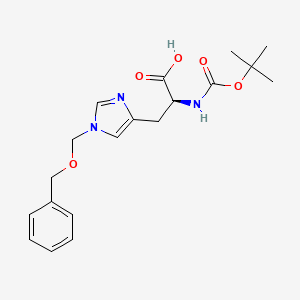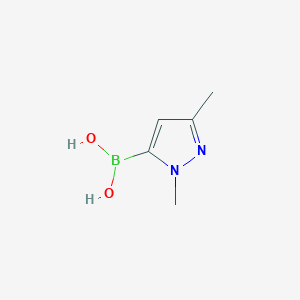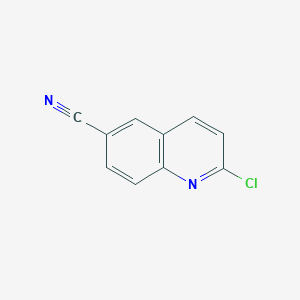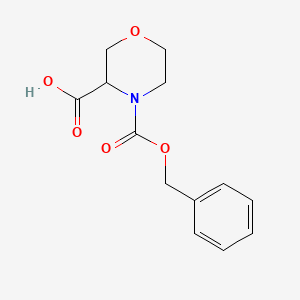
Acide 4-Cbz-morpholine-3-carboxylique
Vue d'ensemble
Description
4-Cbz-Morpholine-3-carboxylic acid, also known by its IUPAC name 4-[(Benzyloxy)carbonyl]-3-morpholinecarboxylic acid, is a chemical compound with the molecular formula C13H15NO5 . It is an off-white solid and is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Cbz-Morpholine-3-carboxylic acid involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The process involves the use of sodium hydroxide in water at a pH of 6-9 for 2 hours, followed by the addition of hydrogen chloride in water to adjust the pH to 0 .
Molecular Structure Analysis
The molecular structure of 4-Cbz-Morpholine-3-carboxylic acid is represented by the InChI code 1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) . The compound has a molecular weight of 265.27 .
Physical And Chemical Properties Analysis
4-Cbz-Morpholine-3-carboxylic acid is an off-white solid . It has a molecular weight of 265.27 . The compound’s IUPAC name is 4-[(Benzyloxy)carbonyl]-3-morpholinecarboxylic acid .
Applications De Recherche Scientifique
Recherche en protéomique
Acide 4-Cbz-morpholine-3-carboxylique: est utilisé en protéomique, qui est l'étude à grande échelle des protéines. Il est particulièrement utile dans l'identification et la quantification des protéines et de leurs modifications. La stabilité et la réactivité du composé en font un excellent candidat pour la synthèse peptidique, ce qui est crucial pour l'étude de la structure et de la fonction des protéines .
Développement de médicaments
Dans l'industrie pharmaceutique, ce composé sert de brique de construction dans la synthèse de divers médicaments. Son cycle morpholine est un motif courant dans les composés pharmacologiquement actifs, et le groupe Cbz (carbobenzyloxy) est un groupe protecteur utilisé dans la synthèse peptidique. Cela le rend précieux pour développer de nouveaux agents thérapeutiques .
Science des matériaux
Les chercheurs en science des matériaux peuvent utiliser l'This compound dans la création de nouveaux polymères. Son groupe acide carboxylique peut réagir avec d'autres substances organiques ou inorganiques pour former des matériaux aux propriétés uniques, potentiellement utiles pour les implants médicaux ou en tant que partie de matériaux biodégradables .
Synthèse chimique
Ce composé est également important en synthèse chimique, servant d'intermédiaire dans la préparation d'entités chimiques plus complexes. Ses groupes fonctionnels permettent des réactions sélectives qui peuvent conduire à une variété de produits finaux, ce qui est essentiel pour les chimistes de synthèse qui conçoivent de nouveaux composés .
Chimie analytique
En chimie analytique, l'This compound peut être utilisé comme étalon ou réactif dans les méthodes chromatographiques. Ses propriétés chimiques distinctes lui permettent de servir de point de référence pour l'analyse de composés similaires, contribuant à la détermination précise des compositions chimiques .
Techniques de bioconjugaison
Le composé trouve une application dans les techniques de bioconjugaison, où il est utilisé pour fixer des biomolécules à divers substrats. Le groupe acide carboxylique peut former des liaisons amides stables avec des amines, permettant la conjugaison de peptides, de protéines ou d'autres molécules pour des systèmes de délivrance ciblée .
Recherche en neurosciences
En neurosciences, l'This compound pourrait être utilisé dans la synthèse de molécules qui interagissent avec le système nerveux central. Son noyau morpholine est structurellement similaire aux neurotransmetteurs, ce qui pourrait en faire un élément clé dans le développement de médicaments actifs sur le SNC .
Sciences de l'environnement
Enfin, ce composé pourrait être appliqué en sciences de l'environnement pour étudier la dégradation de structures similaires dans la nature. Comprendre comment ces composés se décomposent peut éclairer le développement de produits chimiques respectueux de l'environnement et l'évaluation de leur impact à long terme sur les écosystèmes .
Propriétés
IUPAC Name |
4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIPBQDWSTEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404513 | |
| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256446-67-0 | |
| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 256446-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)
